molecular formula C19H19N5O2 B2587709 N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine CAS No. 866009-80-5

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine

Cat. No.: B2587709
CAS No.: 866009-80-5
M. Wt: 349.394
InChI Key: LYSHPYHYFAAWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Fischer–Hepp Type Rearrangement in Pyrimidines

Research by Čikotienė et al. (2013) elucidates the use of a N-nitroso moiety for activating chloropyrimidines towards nucleophilic substitution reactions with amines, leading to either N-denitrosation to obtain 4,6-pyrimidinediamines or Fischer–Hepp type rearrangement to obtain 5-nitroso-4,6-pyrimidinediamines. This study highlights the significance of the structure of pyrimidines in determining the reaction outcome, underlining the role of activation by groups with a positive mesomeric effect for intramolecular nitroso group migration (Čikotienė, Jonušis, & Jakubkienė, 2013).

Synthesis and Radical Investigation

The synthesis and investigation of free radicals from 5-nitro-N,N-diphenylhydrazinopyrimidines were reported by Boldyrev et al. (1980), showcasing the production of free radicals by oxidation of these compounds with PbO2. The study confirmed the structures of the compounds and their radical stabilities, offering insights into the potential for creating stable free radicals for various applications (Boldyrev, Polumbrik, Markovskii, & Cherkasov, 1980).

Regioselective Reaction of Heterocyclic N-Oxides

Frei et al. (2018) discuss the regioselective reaction involving electron-deficient pyridine N-oxides with 4-nitrobenzoyl chloride and a cyclic thioether, leading to 2-functionalized products. This research expands the utility of nitrogen-containing heterocycles, including pyrimidines, in creating diverse compounds through regioselective transformations (Frei, Jones, Kay, McLellan, Johnston, Kennedy, & Tomkinson, 2018).

High Refractive Polyimides

Guan et al. (2017) synthesized polyimides containing pyridine and sulfur units, demonstrating excellent optical properties with high refractive indices. These materials, stemming from aromatic diamine monomers, highlight the application of pyrimidine derivatives in creating high-performance polymeric materials with superior optical characteristics (Guan, Dong, Wang, & Shang, 2017).

Structural and Spectral Analysis of Antimalarial Drugs

Sherlin et al. (2018) conducted a comprehensive study on an antimalarial drug, demonstrating the importance of pyrimidine derivatives in pharmaceutical applications. The research focused on the structural, bonding, and spectral analysis of the drug, providing insights into its interaction mechanisms and potential for therapeutic use (Sherlin, Vijayakumar, Binoy, Roy, & Jayakumar, 2018).

Properties

IUPAC Name

5-nitro-4-N,6-N-diphenyl-4-N-propan-2-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14(2)23(16-11-7-4-8-12-16)19-17(24(25)26)18(20-13-21-19)22-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSHPYHYFAAWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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